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molecular formula C9H16O4 B017077 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester CAS No. 941-43-5

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Cat. No. B017077
M. Wt: 188.22 g/mol
InChI Key: PLUNGZQWVYCJBJ-UHFFFAOYSA-N
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Patent
US07968563B2

Procedure details

A solution of ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (68.9 g, 366 mmol) in methanol (73 mL) was cooled to approximately 0° C. A warm solution of sodium hydroxide (14.63 g, 366 mmol) in water (73 mL) was added dropwise over a period of three hours. The reaction was then allowed to warm to room temperature and stirred for 17 hours. The methanol was removed under reduced pressure, and the resulting aqueous solution was diluted with water (400 mL) and washed with ethyl acetate (150 mL). The aqueous solution was then cooled to approximately 0° C. and adjusted to pH 2 with the addition of sulfuric acid (180 mL of 1 M). The resulting mixture was extracted with ethyl acetate (2×150 mL), and the combined extracts were washed with brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 38.6 g of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid as a light yellow oil.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step Two
Name
Quantity
73 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])[O:6][CH2:5][CH2:4][O:3]1.[OH-].[Na+]>CO.O>[CH3:1][C:2]1([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[O:6][CH2:5][CH2:4][O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
68.9 g
Type
reactant
Smiles
CC1(OCCO1)CCC(=O)OCC
Name
Quantity
73 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.63 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
73 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting aqueous solution was diluted with water (400 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was then cooled to approximately 0° C.
ADDITION
Type
ADDITION
Details
adjusted to pH 2 with the addition of sulfuric acid (180 mL of 1 M)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1(OCCO1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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